molecular formula C11H11NO2 B8535814 (3-(5-Methyloxazol-2-yl)phenyl)methanol

(3-(5-Methyloxazol-2-yl)phenyl)methanol

Cat. No.: B8535814
M. Wt: 189.21 g/mol
InChI Key: UCOGFBNKHVXYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(5-Methyloxazol-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

[3-(5-methyl-1,3-oxazol-2-yl)phenyl]methanol

InChI

InChI=1S/C11H11NO2/c1-8-6-12-11(14-8)10-4-2-3-9(5-10)7-13/h2-6,13H,7H2,1H3

InChI Key

UCOGFBNKHVXYDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)C2=CC=CC(=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of LiAlH4 (0.29 g, 7.41 mmol) in THF (12 mL) a solution of 3-(5-methyloxazol-2-yl)benzoic acid [628297-39-2] (1.21 g, 5.84 mmol) in THF (3 mL) was added dropwise at 25° C. (exothermic) and the mixture was stirred at 35° C. for 30 min. The mixture was poured into 1N aqueous HCl solution and extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by flash-column chromatography over silicagel (eluent: gradient 10%-100% ethyl acetate/heptane) to yield the title compound (0.88 g, 80%). [1H NMR (400 MHz, CHLOROFORM-d) ♀ ppm 8.00 (s, 1H), 7.87-7.93 (m, 1H), 7.42 (d, J=4.8 Hz, 2H), 6.82 (s, 1H), 4.75 (br. s., 2H), 2.39 (s, 3H); LCMS RtA=0.75, [M+H]+=190.1].
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

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